(5-Isobutyl-3-pyridyl)boronic acid
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Overview
Description
(5-Isobutyl-3-pyridyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isobutyl-3-pyridyl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) Followed by Borylation: This approach uses a metal to replace a hydrogen atom on the pyridine ring, which is then substituted with a boronic acid group.
Palladium-Catalyzed Cross-Coupling of Halopyridines with Tetraalkoxydiborane or Dialkoxyhydroborane: This method employs palladium as a catalyst to couple halopyridines with boron-containing reagents.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This technique uses iridium or rhodium catalysts to directly borylate the pyridine ring.
[4+2] Cycloadditions: This method involves the cycloaddition of a diene with a dienophile to form the boronic acid compound.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
(5-Isobutyl-3-pyridyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide, catalyzed by palladium.
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Substituting Agents: Various nucleophiles or electrophiles can be used for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through substitution reactions.
Scientific Research Applications
(5-Isobutyl-3-pyridyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Isobutyl-3-pyridyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and is regenerated.
Comparison with Similar Compounds
(5-Isobutyl-3-pyridyl)boronic acid can be compared with other boronic acids, such as:
3-Pyridinylboronic Acid: Similar in structure but lacks the isobutyl group.
4-Pyridinylboronic Acid: Similar in structure but the boronic acid group is attached to the 4-position of the pyridine ring.
2-Pyridinylboronic Acid: Similar in structure but the boronic acid group is attached to the 2-position of the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C9H14BNO2 |
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Molecular Weight |
179.03 g/mol |
IUPAC Name |
[5-(2-methylpropyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-7(2)3-8-4-9(10(12)13)6-11-5-8/h4-7,12-13H,3H2,1-2H3 |
InChI Key |
RKHPWIISYYWDHT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)CC(C)C)(O)O |
Origin of Product |
United States |
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